molecular formula C13H11BrClNO B1440103 Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether CAS No. 1221791-60-1

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether

Cat. No.: B1440103
CAS No.: 1221791-60-1
M. Wt: 312.59 g/mol
InChI Key: ICQURDJAVXXUMZ-UHFFFAOYSA-N
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Description

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is an organic compound that features a benzyl ether group attached to a pyridine ring, which is substituted with bromomethyl and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-chloro-3-hydroxypyridine.

    Etherification: The hydroxyl group of 2-chloro-3-hydroxypyridine is etherified using benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone.

    Bromomethylation: The resulting benzyl ether is then subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to introduce the bromomethyl group at the 6-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the pyridine ring.

    Coupling Reactions: The benzyl ether group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring or the bromomethyl group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Materials Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, often through the formation of covalent bonds with nucleophilic residues in the active site. The bromomethyl group is particularly reactive and can form covalent bonds with thiol or amine groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-chloro-3-pyridinyl ether: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    6-(Bromomethyl)-2-chloro-3-pyridinyl ether: Lacks the benzyl ether group, which may affect its solubility and reactivity.

    Benzyl 6-(hydroxymethyl)-2-chloro-3-pyridinyl ether: The hydroxymethyl group is less reactive compared to the bromomethyl group.

Uniqueness

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromomethyl group offers a site for further functionalization, while the benzyl ether group can influence the compound’s solubility and overall reactivity.

This compound’s unique structure makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Properties

IUPAC Name

6-(bromomethyl)-2-chloro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c14-8-11-6-7-12(13(15)16-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQURDJAVXXUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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